2,3-Di-tert-butylphosphiran-1-amine
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Overview
Description
2,3-Di-tert-butylphosphiran-1-amine is a chemical compound that belongs to the class of amines. It is characterized by the presence of a phosphiran ring substituted with two tert-butyl groups and an amine group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-tert-butylphosphiran-1-amine typically involves the reaction of a phosphiran precursor with tert-butyl substituents and an amine source. One common method is the nucleophilic substitution reaction where a phosphiran ring is formed by reacting a suitable phosphorus-containing compound with tert-butyl halides under controlled conditions. The amine group is then introduced through further reactions involving amine sources such as ammonia or primary amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation, crystallization, and purification to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Di-tert-butylphosphiran-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphiran derivatives .
Scientific Research Applications
2,3-Di-tert-butylphosphiran-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of amine-containing compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 2,3-Di-tert-butylphosphiran-1-amine involves its interaction with molecular targets through its amine and phosphiran functional groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound may act as a nucleophile, participating in reactions with electrophilic species, or as a ligand, coordinating with metal centers in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-Di-tert-butylphosphiran-1-amine include other phosphiran derivatives and amine-containing compounds such as:
- 2,3-Di-tert-butylphosphirane
- 2,3-Di-tert-butylphosphine
- 2,3-Di-tert-butylamine .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a phosphiran ring with tert-butyl and amine substituents. This structural arrangement imparts distinct reactivity and properties, making it valuable in specific chemical and industrial applications .
Properties
CAS No. |
89982-58-1 |
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Molecular Formula |
C10H22NP |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
2,3-ditert-butylphosphiran-1-amine |
InChI |
InChI=1S/C10H22NP/c1-9(2,3)7-8(12(7)11)10(4,5)6/h7-8H,11H2,1-6H3 |
InChI Key |
BQUWYTLGPWSVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(P1N)C(C)(C)C |
Origin of Product |
United States |
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